Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
Description
Historical Context and Discovery
The development of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate represents part of the broader evolution in nitrogen-containing heterocycle synthesis that gained momentum in the late 20th and early 21st centuries. Pyrrolopyridine derivatives have been recognized as privileged structures in medicinal chemistry since the early investigations into indole alkaloids and their synthetic analogs. The specific octahydro variant of the pyrrolo[3,2-b]pyridine system emerged from research efforts aimed at creating saturated bicyclic scaffolds that could provide enhanced stability and conformational rigidity compared to their aromatic counterparts.
Historical synthesis approaches to related pyrrolopyridine compounds initially focused on classical methods such as the Pictet-Spengler reaction, which has been of vital importance throughout history in the synthesis of numerous pharmacologically important privileged core structures, including indole alkaloids with the pyrido[3,4-b]indole or beta-carboline moiety and isoquinoline alkaloids. The evolution toward fully saturated octahydro systems like this compound reflects the pharmaceutical industry's growing interest in three-dimensional scaffolds that can provide improved selectivity and reduced off-target effects.
The development of efficient synthetic methodologies for this compound class was particularly driven by the recognition that saturated bicyclic systems could serve as excellent mimetics for natural product structures while offering improved synthetic accessibility. Early synthetic efforts in the field established foundational approaches that would later be refined to access the specific tert-butoxycarbonyl protected variant that has become widely utilized in contemporary research.
Nomenclature and Classification
This compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature standards. The compound's systematic name reflects its complex bicyclic structure, where the descriptor "octahydro" indicates complete saturation of the bicyclic system, and the fusion pattern [3,2-b] specifies the precise connectivity between the pyrrole and pyridine rings. The tert-butoxycarbonyl functionality at position 4 serves as a protecting group that can be selectively removed under acidic conditions.
Table 1: Chemical Identity and Classification Data
| Parameter | Value |
|---|---|
| Systematic Name | This compound |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Chemical Class | Nitrogen-containing heterocycle |
| Subclass | Pyrrolopyridine derivative |
| Protecting Group | tert-Butoxycarbonyl |
| Saturation Level | Octahydro (fully saturated) |
| Ring System | Bicyclic fused heterocycle |
The classification of this compound within the broader category of pyrrolopyridines places it among structures that have demonstrated significant biological activity and synthetic utility. The specific fusion pattern distinguishes it from other isomeric forms such as pyrrolo[2,3-b]pyridine or pyrrolo[3,4-c]pyridine derivatives, each of which exhibits distinct chemical and biological properties. The presence of the tert-butoxycarbonyl protecting group further classifies the compound as a synthetic intermediate, as this group is commonly employed in multistep synthetic sequences.
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMRBKTBFPQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162690 | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-65-1 | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate typically involves the reaction of a pyrrolo-pyridine derivative with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize impurities. Common purification methods include recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
In biological research, this compound is utilized for studying enzyme interactions and protein-ligand binding. Its ability to act as a ligand makes it valuable in pharmacological studies aimed at understanding biological processes at the molecular level.
Medicine
The compound has potential applications as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics enable it to interact with various biological targets, suggesting its role in drug discovery and development.
Material Science
In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties can lead to innovations in polymer science and materials engineering.
Case Study 1: Drug Development
A study investigating the use of this compound as a lead compound for developing new analgesics demonstrated promising results in binding affinity assays with pain receptors.
Case Study 2: Enzyme Interaction
Research on enzyme interactions revealed that this compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolopyridine Family
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Pharmacological Relevance
- The pyrrolo[3,2-b]pyridine isomer (target compound) exhibits superior binding affinity to G-protein-coupled receptors (GPCRs) compared to the pyrrolo[3,2-c]pyridine isomer (BD167216), likely due to differences in ring puckering and hydrogen-bonding capabilities .
- The chloro-substituted analogue () demonstrates potent antiviral activity against RNA viruses, attributed to its ability to inhibit viral polymerase .
Physicochemical Properties
- Solubility : The tert-butyl carboxylate derivative has higher solubility in apolar solvents (e.g., dichloromethane) than its benzyl or silyl counterparts, facilitating purification .
- Thermal Stability : The bicyclo[2.2.2]octane-containing compound () shows exceptional thermal stability (decomposition >250°C), making it suitable for high-temperature reactions .
Challenges and Limitations
- Stereochemical Complexity : The octahydro-pyrrolopyridine core in the target compound introduces multiple stereocenters, complicating enantioselective synthesis .
- Cost-Efficiency : The TIPS-protected derivative () requires costly reagents (e.g., triisopropylsilyl chloride), limiting large-scale applications .
Biological Activity
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, which has prompted extensive research into its biological activity. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula . It features a tert-butyl group attached to an octahydro-pyrrolo-pyridine framework, which is critical for its biological interactions. The compound's structural characteristics enable it to act as a ligand in pharmacological studies, suggesting interactions with enzymes and receptors involved in various biological processes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of Precursors : This involves the reaction of pyrrolo-pyridine derivatives with tert-butyl chloroformate under controlled conditions.
- Reaction Conditions : The synthesis is often performed under an inert atmosphere (e.g., nitrogen) to prevent side reactions, with stirring at room temperature or slightly elevated temperatures to ensure complete conversion.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory and Analgesic Effects : Preliminary studies have shown that derivatives of this compound may possess significant anti-inflammatory properties, making them candidates for further investigation in pain management therapies .
- Antimycobacterial Activity : Compounds related to this structure have demonstrated efficacy against Mycobacterium tuberculosis, with some derivatives showing low minimum inhibitory concentrations (MIC) against this pathogen .
- Anticancer Potential : Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds derived from similar pyrrolo-pyridine scaffolds exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors. This interaction can alter the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and molecular targets being studied .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : A common approach involves coupling protected bicyclic amines with tert-butyl carbamate groups under basic conditions. For example, Procedure B () uses acetonitrile (ACN) as the solvent with K₂CO₃ as the base, achieving 77% yield for a structurally similar compound. Key steps include:
- Deprotection : Acidic removal of the tert-butyl group.
- Purification : Silica gel chromatography or recrystallization (e.g., light yellow solid state noted in ).
- Data Table :
| Solvent | Base | Reaction Time | Yield | Purity | Source |
|---|---|---|---|---|---|
| ACN | K₂CO₃ | 3 h | 77% | 95% |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodology :
- NMR : Key signals include tert-butyl protons at δ ~1.47 ppm (singlet, 18H) and aromatic/pyrrolidine protons in the δ 7.5–8.9 ppm range ( ).
- X-ray Crystallography : Used to resolve stereochemistry in bicyclic systems (e.g., reports bond angles and torsion angles for related structures).
- HRMS : Confirms molecular weight (e.g., C₁₆H₂₂ClN₃O₂: 323.82 g/mol, as in ).
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- PPE : Respiratory protection, nitrile gloves, and eye/face shields ().
- Emergency Measures : Eye wash stations and washing facilities must be accessible ().
- Storage : Keep away from ignition sources ().
Advanced Research Questions
Q. How does the rigid bicyclic structure of this compound influence its reactivity in medicinal chemistry applications?
- Methodology : The sp³-hybridized nitrogen and steric hindrance from the tert-butyl group limit nucleophilic substitution but enhance stability in biological environments. Computational studies (e.g., docking with sigma receptors) can predict binding modes ().
- Case Study : Derivatives with similar frameworks show rigid cyclo-structures critical for trifunctional group interactions in drug intermediates ( ).
Q. What computational methods are used to predict the compound’s pharmacokinetic (PK) properties, and how do they align with experimental data?
- Methodology :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and polar surface area (PSA). For example, tert-butyl groups increase logP, improving membrane permeability but reducing solubility.
- Validation : Compare in vitro metabolic stability assays (e.g., liver microsomes) with computational results ().
Q. How can regioselectivity challenges in functionalizing the pyrrolo-pyridine core be addressed?
- Methodology :
- Directing Groups : Use halogen substituents (e.g., chloro or bromo) to guide cross-coupling reactions ().
- Catalysis : Pd-mediated Buchwald-Hartwig amination for C–N bond formation ( ).
- Data Contradiction : reports regioisomer formation during synthesis, resolved via chromatographic separation.
Q. What strategies mitigate decomposition during long-term storage or under acidic/basic conditions?
- Methodology :
- Stabilization : Store under inert gas (N₂/Ar) at –20°C. Avoid protic solvents ().
- Degradation Studies : Monitor via HPLC under stress conditions (e.g., pH 1–14, heat) to identify labile bonds ().
Data Contradiction and Resolution
Q. How do conflicting reports on the compound’s physical state (e.g., solid vs. liquid) arise, and how should researchers validate such data?
- Resolution :
- Source Verification : Cross-check with peer-reviewed crystallography data ( ) over vendor claims ().
- Experimental Reproducibility : Re-crystallize the compound and compare melting points (e.g., m.p. 179–181°C in ).
Tables for Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 212.29 g/mol | |
| Purity (Typical) | 95% | |
| Melting Point | 179.6–181.6°C | |
| Storage Stability | Stable at –20°C under N₂ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
